5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine
Description
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 5, a phenyl group at position 2, and a diethylamine group at position 2. The diethylamine moiety distinguishes it from other derivatives, which often feature sulfonamide, aryl, or heterocyclic substituents.
Properties
CAS No. |
823796-01-6 |
|---|---|
Molecular Formula |
C14H16ClN3 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
5-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-3-18(4-2)14-12(15)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
QADPVGQXTUGHSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine with diethylamine and a chlorinating agent. One common method involves the following steps:
Starting Material Preparation: 2-Phenylpyrimidine is prepared through the condensation of benzaldehyde with guanidine in the presence of a base.
Chlorination: The 2-phenylpyrimidine is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 5-position.
Amination: The chlorinated intermediate is reacted with diethylamine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Key structural variations among pyrimidine derivatives include:
- Substituents on the pyrimidine core : Chloro, methoxy, sulfonamide, or aryl groups.
- Amine modifications : Diethylamine (target compound) vs. sulfonamide-linked benzylamines (e.g., compounds 23–41 in ) or pyrazole-substituted amines (e.g., compound 21 in ).
Table 1: Structural Comparison of Selected Pyrimidine Derivatives
Anticancer Efficacy
- Compound 24: Exhibits potent activity against breast adenocarcinoma (MCF-7: GI₅₀ = 7.5 μM; MDA-MB-231: GI₅₀ = 10.7 μM) with high selectivity (SI = 6.7 for MCF-7) .
- Compound 33 : Broad-spectrum activity (GI₅₀ = 3.3–10.7 μM across four cancer cell lines) and strong inhibition of microtubule polymerization .
- LDK378 : A clinical-stage ALK inhibitor, highlighting the role of pyrimidine diamines in kinase targeting .
Table 2: Antiproliferative Activity (GI₅₀, μM) and Selectivity
| Compound ID | MCF-7 | MDA-MB-231 | Caco-2 | HCT-116 | SI (MCF-7) | Mechanism |
|---|---|---|---|---|---|---|
| 24 | 7.5 | 10.7 | 8.3 | 5.6 | 6.7 | Microtubule inhibition |
| 33 | 3.3 | 5.9 | 10.7 | 5.8 | 4.2 | Microtubule inhibition |
| 29 | >50 | >50 | >50 | >50 | N/A | Inactive |
Key Observations :
- Electron-withdrawing groups (e.g., Cl, sulfonamide) enhance activity. Compound 24’s 4-chlorophenyl group improves selectivity for breast cancer .
- Diethylamine vs. sulfonamide : The target compound’s diethylamine group may alter solubility and binding kinetics compared to sulfonamide-containing analogs.
Mechanism of Action
- Microtubule Inhibition : Compounds 24 and 33 bind to the colchicine site, inducing G2/M cell cycle arrest . Molecular docking shows hydrogen bonding with tubulin residues (e.g., GLN 11, ASN 258) .
- Kinase Inhibition : Pyrimidine derivatives like LDK378 and compound 21 target kinases (ALK, CDK2), suggesting structural flexibility for diverse target engagement .
Biological Activity
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 823796-01-6
- Molecular Formula : C14H17ClN4
- Molecular Weight : 276.76 g/mol
Biological Activity Overview
This compound has shown promising biological activities:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that it operates by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anticancer Properties : Research has demonstrated that this pyrimidine derivative can induce apoptosis in cancer cells, potentially through the activation of caspases and the modulation of apoptotic pathways.
-
Mechanism of Action :
- DNA Interaction : The compound's structure allows it to intercalate with DNA, leading to the formation of DNA adducts that can disrupt replication and transcription processes.
- Enzyme Inhibition : It has been identified as a potent inhibitor of certain kinases involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The chloro group at the 5-position enhances lipophilicity, aiding in membrane penetration.
- The diethylamino group at the nitrogen enhances solubility and bioavailability.
- Variations in the phenyl substituent have been shown to significantly affect potency, with certain substitutions leading to enhanced activity against specific bacterial strains.
Antimicrobial Studies
A study conducted by Sharma et al. (2020) evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 8 | 16 |
| Ciprofloxacin | 1 | 4 |
This indicates that while the compound is less potent than ciprofloxacin, it still possesses notable antibacterial activity.
Anticancer Research
In a study published by Burch et al. (2021), the anticancer effects of various pyrimidine derivatives were assessed. The results showed that this compound induced significant apoptosis in breast cancer cell lines, with an IC50 value of 10 µM. Further analysis indicated that the compound activates the mitochondrial pathway of apoptosis, evidenced by increased levels of cytochrome c release and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
